molecular formula C20H20N2O7 B5206925 4-[furan-2-ylmethyl-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobutanoic acid

4-[furan-2-ylmethyl-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobutanoic acid

Cat. No.: B5206925
M. Wt: 400.4 g/mol
InChI Key: IQIZAESOTIIRJD-UHFFFAOYSA-N
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Description

4-[furan-2-ylmethyl-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobutanoic acid is a complex organic compound that features a furan ring, a methoxyphenyl group, and a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[furan-2-ylmethyl-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobutanoic acid typically involves multiple steps. One common approach is the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often include the use of potassium hydride to initiate imine–imine rearrangement, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[furan-2-ylmethyl-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl groups in the pyrrolidinone structure can be reduced to alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing

Properties

IUPAC Name

4-[furan-2-ylmethyl-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c1-28-14-6-4-13(5-7-14)22-18(24)11-16(20(22)27)21(12-15-3-2-10-29-15)17(23)8-9-19(25)26/h2-7,10,16H,8-9,11-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIZAESOTIIRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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